molecular formula C12H17NO2 B14136390 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol

2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol

Cat. No.: B14136390
M. Wt: 207.27 g/mol
InChI Key: JMSXDKVGNSJVQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzylamino)ethanol. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product . The reaction conditions include maintaining a temperature range of 70-80°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified using distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not used in pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is unique due to the presence of the oxiranyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[benzyl(oxiran-2-ylmethyl)amino]ethanol

InChI

InChI=1S/C12H17NO2/c14-7-6-13(9-12-10-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

JMSXDKVGNSJVQG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN(CCO)CC2=CC=CC=C2

Origin of Product

United States

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